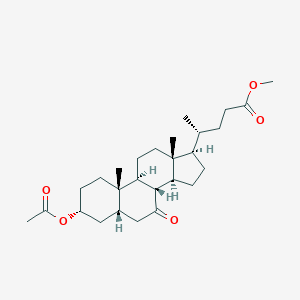

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)- is a complex organic compound with the molecular formula C27H44O4. This compound is a derivative of cholic acid, a primary bile acid produced in the liver. It is characterized by the presence of an acetyloxy group at the 3-position and a keto group at the 7-position, along with a methyl ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)- typically involves the esterification of cholic acid derivatives. The process begins with the protection of hydroxyl groups followed by selective oxidation and acetylation. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)- undergoes various chemical reactions, including:

Oxidation: The keto group at the 7-position can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester has diverse applications across several scientific disciplines:

Chemistry

- Precursor in Organic Synthesis: This compound serves as a precursor for synthesizing complex organic molecules, including other bile acids and steroid derivatives. Its structural features allow for various chemical modifications.

Biology

- Bile Acid Metabolism Studies: Research indicates that this compound plays a role in bile acid metabolism, influencing cellular processes related to liver function and lipid metabolism.

- Cellular Impact: Investigations into its effects on mitochondrial function suggest that it can enhance ATP production and influence mitochondrial membrane potential in cell models.

Medicine

- Therapeutic Potential: There is ongoing research into its potential therapeutic effects in treating liver diseases and metabolic disorders. Studies have shown that it may modulate enzyme activities linked to bile acid synthesis and metabolism.

Industry

- Pharmaceutical Production: This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in developing drugs targeting metabolic disorders or liver-related conditions.

Case Studies

Several studies have investigated the biological activity of Cholan-24-oic acid derivatives:

- Mitochondrial Function Restoration:

-

Therapeutic Efficacy:

- Research focusing on liver function indicated that cholan derivatives could potentially improve outcomes in metabolic disorders by modulating bile acid synthesis pathways .

Wirkmechanismus

The mechanism of action of Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in bile acid metabolism, influencing the synthesis and breakdown of bile acids. It may also interact with nuclear receptors, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester, (3alpha,5beta,7beta,12alpha)-

- Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester, (3alpha,5beta)-

- Cholan-24-oic acid, 3,7-bis(acetyloxy)-, methyl ester, (3alpha,5beta,7beta)-

Uniqueness

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)- is unique due to the presence of both an acetyloxy group and a keto group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical transformations and research applications.

Biologische Aktivität

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)- is a derivative of cholic acid, a primary bile acid synthesized in the liver. This compound exhibits significant biological activity and potential therapeutic applications, particularly in the context of liver function and metabolic disorders. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: C27H44O4

- Molecular Weight: 432.6359 g/mol

- CAS Registry Number: 3253-69-8

The compound is characterized by an acetyloxy group at the 3-position and a keto group at the 7-position, along with a methyl ester group. These structural features contribute to its unique biological properties and reactivity.

Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester influences various biological pathways:

- Bile Acid Metabolism: It modulates the activity of enzymes involved in bile acid synthesis and breakdown, impacting overall bile acid homeostasis.

- Nuclear Receptor Interaction: The compound may interact with nuclear receptors such as FXR (Farnesoid X receptor), which plays a crucial role in regulating bile acid metabolism and glucose homeostasis.

- Cellular Energy Regulation: Research indicates that it can enhance mitochondrial function, leading to increased ATP production and improved mitochondrial membrane potential (MMP) .

In Vitro Studies

- Cell Viability and Proliferation:

-

Anti-inflammatory Effects:

- The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in hepatocytes. This suggests potential applications in treating liver diseases characterized by inflammation.

-

Antioxidant Activity:

- Research indicates that cholan derivatives can reduce oxidative stress markers in liver cells, providing a protective effect against oxidative damage .

In Vivo Studies

-

Liver Function Improvement:

- Animal models have demonstrated that administration of cholan derivatives leads to enhanced liver function parameters, including reduced serum bilirubin levels and improved liver enzyme profiles .

- Metabolic Disorders:

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester | Acetyloxy and keto groups | Enhanced mitochondrial function |

| Cholan-24-oic acid, 3-(acetyloxy)-methyl ester | Acetyloxy group only | Moderate effects on liver function |

| Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester | Hydroxyl groups | Strong anti-inflammatory effects |

The presence of both acetyloxy and keto groups in cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester distinguishes it from other bile acid derivatives, potentially enhancing its efficacy in biological systems.

Case Studies

- Clinical Trial on Liver Disease:

-

Diabetes Management Study:

- Another study focused on the impact of cholan derivatives on glucose metabolism in diabetic rats. The findings suggested that these compounds could lower blood glucose levels and improve insulin sensitivity significantly compared to control groups .

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(32-17(2)28)14-18(26)15-23(25)29/h16,18-22,25H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBLILNCUSICGD-SNNBGYMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.